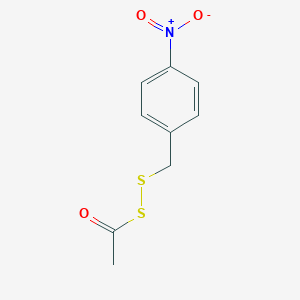
SS-(4-Nitrobenzyl) ethane(dithioperoxoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SS-(4-Nitrobenzyl) ethane(dithioperoxoate) is a compound that belongs to the class of disulfides. Disulfides are known for their unique properties in various fields such as food chemistry, pharmaceutical industry, chemical biology, and polymer science . The compound contains a nitrobenzyl group attached to an ethane backbone with a dithioperoxoate moiety, making it a valuable compound for various applications.
Preparation Methods
The synthesis of SS-(4-Nitrobenzyl) ethane(dithioperoxoate) can be achieved through several methods. One common approach involves the reaction of 4-nitrobenzyl bromide with a suitable thiol compound under basic conditions. The reaction typically takes place in an organic solvent such as ethanol or methanol, with the addition of a base like triethylamine to facilitate the formation of the disulfide bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
SS-(4-Nitrobenzyl) ethane(dithioperoxoate) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like sodium persulfate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or other reduced sulfur-containing compounds .
Scientific Research Applications
SS-(4-Nitrobenzyl) ethane(dithioperoxoate) has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other sulfur-containing compounds. In biology, it plays a role in maintaining cellular redox balance and is involved in the folding and stability of proteins . In medicine, the compound is studied for its potential pharmacological properties, including its use in antifungal and antimicrobial agents . In the industry, it is utilized in the production of polymers and other materials with unique properties .
Mechanism of Action
The mechanism of action of SS-(4-Nitrobenzyl) ethane(dithioperoxoate) involves its ability to undergo redox reactions, which can affect various molecular targets and pathways. The compound can interact with proteins and enzymes, influencing their activity and stability. It can also modulate cellular redox balance, impacting cell survival and function . The specific molecular targets and pathways involved depend on the context and application of the compound.
Comparison with Similar Compounds
SS-(4-Nitrobenzyl) ethane(dithioperoxoate) can be compared with other disulfide-containing compounds such as 1,3,4-thiadiazole derivatives and benzyloxybenzaldehyde derivatives . These compounds share similar structural features but differ in their specific functional groups and properties. For example, 1,3,4-thiadiazole derivatives are known for their potent antimicrobial activity, while benzyloxybenzaldehyde derivatives are used in the synthesis of various organic compounds . The uniqueness of SS-(4-Nitrobenzyl) ethane(dithioperoxoate) lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H9NO3S2 |
|---|---|
Molecular Weight |
243.3 g/mol |
IUPAC Name |
S-[(4-nitrophenyl)methylsulfanyl] ethanethioate |
InChI |
InChI=1S/C9H9NO3S2/c1-7(11)15-14-6-8-2-4-9(5-3-8)10(12)13/h2-5H,6H2,1H3 |
InChI Key |
UDHIFVHJGLKLCC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SSCC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















